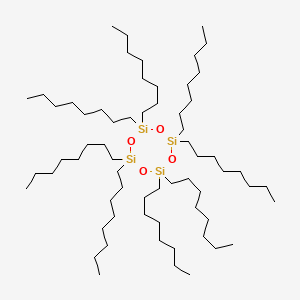

2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Description

Properties

CAS No. |

137410-93-6 |

|---|---|

Molecular Formula |

C64H136O4Si4 |

Molecular Weight |

1082.1 g/mol |

IUPAC Name |

2,2,4,4,6,6,8,8-octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

InChI |

InChI=1S/C64H136O4Si4/c1-9-17-25-33-41-49-57-69(58-50-42-34-26-18-10-2)65-70(59-51-43-35-27-19-11-3,60-52-44-36-28-20-12-4)67-72(63-55-47-39-31-23-15-7,64-56-48-40-32-24-16-8)68-71(66-69,61-53-45-37-29-21-13-5)62-54-46-38-30-22-14-6/h9-64H2,1-8H3 |

InChI Key |

YQZSZXWURRBMDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Si]1(O[Si](O[Si](O[Si](O1)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the hydrolysis and condensation of dimethyldichlorosilane. The process begins with the addition of dimethyldichlorosilane to water, maintaining the temperature between 30-40°C. The resulting mixture is then separated, and the oil phase is hydrolyzed using sodium hydroxide solution. The hydrolyzed product is subjected to cracking at 120-140°C under vacuum conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often utilizing advanced distillation techniques to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: Substitution reactions often occur with halogenating agents, replacing hydrogen atoms with halogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Halogenated siloxanes.

Scientific Research Applications

2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is widely used in scientific research due to its unique properties:

Chemistry: Used as a precursor in the synthesis of advanced silicon-based materials.

Biology: Employed in the development of biocompatible coatings for medical devices.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.

Industry: Utilized in the production of high-performance lubricants and sealants.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide high thermal stability and resistance to chemical degradation. This stability allows the compound to form durable coatings and films, which are essential in industrial applications. Additionally, its low surface tension facilitates its use as a lubricant and sealant .

Comparison with Similar Compounds

Comparison with Similar Cyclotetrasiloxane Compounds

Table 1: Comparative Analysis of Key Cyclotetrasiloxanes

Key Research Findings :

Octamethylcyclotetrasiloxane (D4) :

- Dominates industrial use due to low viscosity and thermal stability but faces regulatory restrictions due to environmental persistence .

- Synthesis: Hydrolysis of dimethyldichlorosilane followed by cyclization .

Octaphenylcyclotetrasiloxane: Bulky phenyl groups reduce volatility and enhance thermal stability, making it suitable for high-performance silicones . Applications: Used in heat-resistant coatings and as a precursor for phenyl-containing silicones . Synthesis: Condensation of diphenylsilanol under acidic conditions .

Vinyl-Substituted Variants :

Critical Analysis of Structural and Functional Differences

Substituent Effects :

- Methyl Groups (D4) : Provide flexibility and low glass transition temperatures (Tg) in PDMS, ideal for elastomers .

- Phenyl Groups : Increase rigidity and refractive index, favoring optical and high-temperature applications .

- Vinyl Groups : Introduce cross-linking sites, enabling covalent network formation in resins .

Environmental Impact :

- D4’s volatility contributes to atmospheric transport and aquatic toxicity, whereas phenyl derivatives’ low solubility reduces ecological mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.